molecular formula C8H5ClF3NO2 B137295 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 95656-52-3

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B137295
CAS RN: 95656-52-3
M. Wt: 239.58 g/mol
InChI Key: LZLSLGVFHCTZAH-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid is a mabuterol intermediate . It has a molecular weight of 239.58 and a molecular formula of C8H5ClF3NO2 .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid consists of a benzene ring substituted with an amino group, a chloro group, and a trifluoromethyl group . The exact mass is 238.996094 Da .


Physical And Chemical Properties Analysis

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid has a density of 1.6±0.1 g/cm3, a boiling point of 311.7±42.0 °C at 760 mmHg, and a melting point of 228-236ºC . Its flash point is 142.3±27.9 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules has revolutionized drug discovery. Fluorinated compounds often enhance bioavailability, metabolic stability, and binding affinity. In the case of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, researchers have explored its potential as a pharmacophore in drug design. Some FDA-approved drugs containing the trifluoromethyl group have demonstrated promising therapeutic effects . Further studies could explore its role in novel drug candidates.

Synthesis of Salicylanilide Derivatives

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of salicylanilide derivatives. These derivatives have applications in agrochemicals and pharmaceuticals. For instance, they may exhibit antimicrobial or antiparasitic properties. Researchers have utilized this compound to create salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling .

C–F Bond Activation

Organofluorine compounds, including those with trifluoromethyl groups, have attracted attention in organic chemistry. Researchers have successfully employed these compounds in C–F bond activation reactions. Notably, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid can participate in anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .

Agrochemicals and Crop Protection

Trifluoromethyl-containing compounds play a crucial role in the development of agrochemicals. Researchers have explored the synthesis of trifluoromethylpyridines, which serve as key structural motifs in active agrochemical ingredients. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties. Investigating the potential of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid in this context could yield novel crop protection agents .

Ultra Trace Analysis

Due to its unique properties, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid has been used as an internal standard in ultra trace analysis. Researchers employ gas chromatography/mass spectrometry (GC/MS) methods to detect and quantify fluorinated aromatic carboxylic acids. Its stability and distinctive properties make it suitable for such analytical applications .

Safety And Hazards

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLSLGVFHCTZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405171
Record name 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

CAS RN

95656-52-3
Record name 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.8 g (40 mmol) of 4-amino-5-trifluoromethylbenzoic acid in 80 ml of chloroform are placed in a 500 ml round-bottomed flask in the presence of 9.97 ml (50 mmol) of sulphuryl chloride, and the mixture is stirred under reflux overnight.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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